2-(苄硫基)丙酸

描述

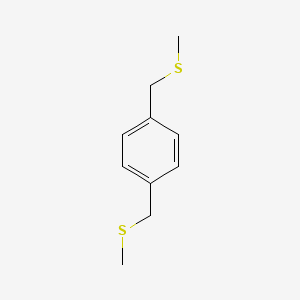

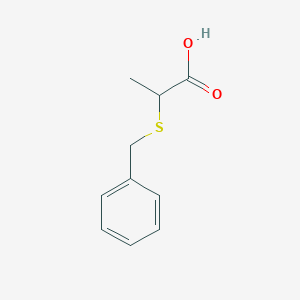

Synthesis Analysis 2-(Benzylthio)propanoic acid can be synthesized from benzyl chloride and thiourea as substrates, achieving a yield of 78%. This synthesis involves slow solvent evaporation technique from pure methanol and includes various intermolecular interactions like O–H···O, C–H···O, C–H···S, and C–H···π contacts in the crystal structure (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Molecular Structure Analysis The molecular structure of 2-(Benzylthio)propanoic acid in the solid state adopts a bent conformation, as evidenced by single-crystal X-ray and powder diffraction techniques. The crystal structure is stabilized by numerous intermolecular interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties Palladium/carbon and 2-propanol can catalytically transfer hydrogenation reactions of benzylic compounds, which may be relevant for the modification of 2-(Benzylthio)propanoic acid derivatives. This process involves the quantitative conversion of related alcohols and the selective removal of protective groups from derivatives (Rao & Perlin, 1983).

Physical Properties Analysis Thermal decomposition of 2-(Benzylthio)propanoic acid occurs above 150°C, indicating its thermal stability up to moderate temperatures (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis The compound's chemical properties can be inferred from its reactions and synthesis pathway, particularly its ability to form stable crystalline structures and engage in intermolecular interactions. Its synthesis from benzyl chloride and thiourea suggests it has reactive thioether and carboxylic acid functional groups, which are key for its further chemical modifications and interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

科学研究应用

合成方法和化学性质

- 衍生物的制备合成: 3-(氨基硫代羰基硫代)丙酸,合成生物活性 2-硫代-1,3-噻喃-4-酮的中间体,可以通过涉及无水溶剂的方法合成,提供更有效的工艺 (Orlinskii, 1996).

- RAFT 试剂合成中的副产物: 三硫代碳酸酯 2-(苄硫代羰基硫代)丙酸在合成二硫代酯 RAFT 试剂时形成副产物。这需要完全分离以进行受控自由基聚合 (Laschewsky et al., 2007).

在聚合物科学中的应用

- RAFT 聚合: 二苯甲基 2-丙酰基官能化三硫代碳酸酯 RAFT 试剂已用于苯乙烯的 RAFT 聚合中。该工艺产生具有窄分子量分布的官能化聚合物 (Summers et al., 2021).

- 衍生物的对映体分离: 外消旋 2-(取代苯基)丙酸的对映体分离,是 2-苯基丙酸衍生物研究的延伸,已使用高速逆流色谱法进行了探索 (Tong et al., 2016).

新型化合物和反应

- 新分子的产生: 源自 3-苯基-2-(1-H-吡咯-1-基)丙酸的苄基-N-吡咯基酮烯等分子已被用于合成单环-2-氮杂环酮,展示出独特的立体选择性 (Behzadi et al., 2015).

- 抗菌活性: 手性 2-(取代羟基)-3-(苯并[d]恶唑-5-基)丙酸衍生物已显示出对各种革兰氏阴性菌和革兰氏阳性菌的显着抗菌活性 (Zhang et al., 2011).

绿色化学和可持续性

- 环境友好型合成: 从 2-(2-氟联苯-4-基)丙酸合成 N'-亚苄基-2-(2-氟联苯)丙烷酰肼等化合物时,绿色合成已显示出在药物应用方面的潜力,重点是环保的方法 (Zaheer et al., 2015).

在材料科学中的创新用途

- 表面活性剂合成: 新型表面活性剂 2-(苄硫基)-乙酰羟肟酸已被用作浮选捕收剂,用于选择性分离矿物,与传统表面活性剂相比表现出更好的性能 (Sun et al., 2020).

属性

IUPAC Name |

2-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQITUHYKZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297122 | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)propanoic acid | |

CAS RN |

6182-85-0 | |

| Record name | 6182-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)